3-Methyl-8-methoxycarbonylquinoline
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-methylquinoline-8-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-6-9-4-3-5-10(12(14)15-2)11(9)13-7-8/h3-7H,1-2H3 |
InChI Key |
WQIUBLJRBHHLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)C(=O)OC)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives vary significantly based on substituent type, position, and functional groups. Below is a comparative analysis of 3-Methyl-8-methoxycarbonylquinoline with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position: The C-8 methoxycarbonyl group in the target compound enhances lipophilicity compared to C-8 hydroxyl or carboxylic acid groups (e.g., 8-hydroxyquinoline , 3-methoxyquinoline-8-carboxylic acid ). This property is critical for drug delivery. Ethyl esters (e.g., Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate ) exhibit greater hydrolytic stability than methyl esters, impacting pharmacokinetics.
Synthetic Complexity: Halogenated analogs (e.g., 2-Chloro-8-methoxyquinoline-3-carbaldehyde ) require rigorous dehalogenation steps, whereas non-halogenated derivatives (e.g., this compound) are synthesized via milder conditions .
Functional Group Effects: Carboxylic acid derivatives (e.g., 3-methoxyquinoline-8-carboxylic acid ) are water-soluble but less bioavailable, limiting their use in hydrophobic environments. Methyl or ethyl esters (e.g., this compound) balance solubility and permeability, making them preferred intermediates in drug synthesis .
Biological Activity: Isoquinoline derivatives (e.g., 6-Methoxy-3-methylisoquinoline ) show distinct bioactivity profiles compared to quinoline analogs due to differences in aromatic ring geometry.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-Methyl-8-methoxycarbonylquinoline, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions starting from quinoline precursors. For example, methoxycarbonyl groups can be introduced via nucleophilic substitution or esterification under mild conditions (e.g., using DMF-DMA as a catalyst) . Key steps include:
- Formylation : Introduction of a formyl group at position 3 using Vilsmeier-Haack conditions .
- Methoxycarbonylation : Reaction with methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., K₂CO₃) .
- Optimization : Solvent choice (e.g., DCM vs. THF) and temperature (20–60°C) significantly affect yields. Prolonged reaction times may lead to hydrolysis of the ester group .
Q. How is the structural integrity of this compound validated?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxycarbonyl at C8, methyl at C3) .
- IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending .
Q. What preliminary biological activities have been reported for this compound?
- Quinoline derivatives with methoxy and ester groups exhibit moderate anticancer activity (e.g., IC₅₀ = 10–50 µM against HeLa and MCF-7 cell lines) . Activity is attributed to intercalation with DNA or inhibition of topoisomerases .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during methoxycarbonylation?
- Catalyst Screening : Transition metals (e.g., Pd/C) improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control to prevent hydrolysis .
- Kinetic Studies : Monitoring reaction progress via TLC or HPLC helps identify optimal stopping points to maximize purity (>95%) .
Q. What structure-activity relationships (SAR) are critical for enhancing biological efficacy?
- Substituent Analysis :
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| C3-Methyl | ↑ Lipophilicity, ↑ Membrane Permeability | |
| C8-Methoxycarbonyl | ↓ Cytotoxicity via ester hydrolysis |
- Analog Synthesis : Replacing the methoxycarbonyl with a carboxylic acid group improves water solubility but reduces cellular uptake .
Q. What mechanistic insights explain its interaction with biological targets?
- Molecular Docking : The quinoline core binds to the ATP pocket of kinases (e.g., EGFR), with the methoxycarbonyl group forming hydrogen bonds with Lys721 .
- Enzyme Assays : Competitive inhibition of CYP450 isoforms (e.g., CYP3A4) suggests potential for drug-drug interactions .
Q. How do storage conditions impact the compound’s stability?
- Degradation Pathways : Hydrolysis of the ester group occurs under humid conditions, forming 8-carboxy-3-methylquinoline .
- Recommended Storage : Anhydrous environments at –20°C in amber vials extend stability to >12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
